![molecular formula C7H10N2S B3022331 Hydrazine, [2-(methylthio)phenyl]- CAS No. 88965-67-7](/img/structure/B3022331.png)
Hydrazine, [2-(methylthio)phenyl]-
Overview
Description
Hydrazine, [2-(methylthio)phenyl]- is a chemical compound with the molecular formula C7H10N2S . The molecule contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 sulfide .
Molecular Structure Analysis
The molecular structure of Hydrazine, [2-(methylthio)phenyl]- includes a six-membered ring, a N hydrazine, and a sulfide . The molecule has 10 non-H bonds, 6 multiple bonds, and 2 rotatable bonds .Scientific Research Applications
Biological Activity and Pharmacology
Hydrazine and its derivatives exhibit diverse pharmacological activities, making them valuable in drug discovery and development. Some notable effects include:
Bridging Fundamental Chemistry and Practical Applications
Hydrazides and their derivatives serve as a bridge between fundamental chemistry and practical applications. By understanding their chemical diversity, scientists can innovate and advance research across multiple fields .
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
(2-Methylsulfanylphenyl)hydrazine, like other hydrazine derivatives, can undergo a reaction known as the Wolff-Kishner reduction . In this reaction, hydrazine reacts with a carbonyl group to form a hydrazone, which can then be converted to the corresponding alkane by reaction with a base and heat . This reaction is a key step in the conversion of aldehydes and ketones to alkanes .
Biochemical Pathways
The wolff-kishner reduction, in which hydrazine derivatives play a crucial role, is a fundamental reaction in organic chemistry and biochemistry .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic potential .
Result of Action
The ability of hydrazine derivatives to participate in the wolff-kishner reduction suggests that they could potentially influence various biochemical processes by altering the structure of biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of reactions involving (2-methylsulfanylphenyl)hydrazine . .
Safety and Hazards
Future Directions
Hydrazine compounds have been used historically in analytical chemistry to detect and identify compounds with carbonyl groups . They have also been used to study the structure of carbohydrates . Future research may continue to explore the potential uses of hydrazine compounds in various fields, including drug design and materials science.
properties
IUPAC Name |
(2-methylsulfanylphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIXAPJSZQSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394382 | |
Record name | Hydrazine, [2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88965-67-7 | |
Record name | Hydrazine, [2-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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